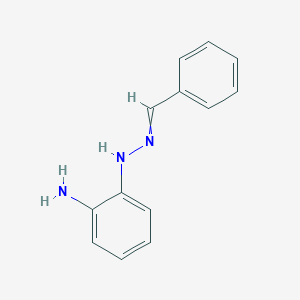

2-(2-Benzylidenehydrazinyl)aniline

描述

属性

CAS 编号 |

53314-15-1 |

|---|---|

分子式 |

C13H13N3 |

分子量 |

211.26 g/mol |

IUPAC 名称 |

2-N-(benzylideneamino)benzene-1,2-diamine |

InChI |

InChI=1S/C13H13N3/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,14H2 |

InChI 键 |

LEECWLZJGWLVIS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC=C2N |

产品来源 |

United States |

准备方法

General Synthetic Route

The synthesis of this compound typically involves two main stages:

- Formation of 2-(2-hydrazinylphenyl)amine (the hydrazine intermediate)

- Condensation of this intermediate with benzaldehyde or substituted benzaldehydes to form the hydrazone derivative

This approach is well-documented in the literature and involves conventional heating or microwave-assisted methods to improve reaction efficiency.

Preparation of 2-(2-Hydrazinylphenyl)amine

According to experimental procedures reported in peer-reviewed journals, 2-(2-hydrazinylphenyl)amine can be synthesized by treating substituted benzimidazole derivatives with hydrazine hydrate under acidic conditions. For example, concentrated hydrochloric acid is added dropwise to hydrazine hydrate with stirring at low temperature (5-10°C), followed by addition of the benzimidazole compound. The mixture is then refluxed for 2 hours, cooled, and the solid product is isolated by filtration and recrystallization from methanol.

Condensation with Benzaldehyde to Form this compound

The hydrazine intermediate is reacted with benzaldehyde or substituted benzaldehydes in ethanol under reflux conditions for approximately 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration, washing, and recrystallization from ethanol.

Alternatively, microwave irradiation can be employed to accelerate the condensation reaction. In this method, the hydrazine intermediate, benzaldehyde, and a few drops of dimethylformamide (DMF) are irradiated in a microwave oven. The reaction time is significantly reduced while maintaining or improving yield. The product is similarly isolated by cooling, filtration, and recrystallization.

Data Table: Summary of Preparation Conditions and Yields

Analytical and Research Findings

- The hydrazone products, including this compound derivatives, exhibit characteristic IR absorption bands for NH stretching (~3430 cm^-1) and C=N stretching (~1570-1620 cm^-1), confirming hydrazone formation.

- Nuclear Magnetic Resonance (NMR) spectra typically show signals for the azomethine proton (=CH) around 8.5-9.0 ppm and aromatic protons in the 7.0-8.0 ppm range, consistent with the assigned structures.

- Elemental analyses confirm the purity and composition of synthesized hydrazones, supporting the reliability of the preparation methods.

- Microwave-assisted synthesis offers significant reduction in reaction time with comparable yields and purity, making it a preferred method in modern synthetic laboratories.

化学反应分析

Types of Reactions

2-(2-Benzylidenehydrazinyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azobenzene derivatives, benzyl-substituted anilines, and various substituted aniline derivatives depending on the specific reagents and conditions used.

科学研究应用

2-(2-Benzylidenehydrazinyl)aniline has several applications in scientific research:

作用机制

The mechanism of action of 2-(2-Benzylidenehydrazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

相似化合物的比较

2-(1H-Benzimidazol-2-yl)aniline

2-(Benzothiazol-2-yl)aniline

- Structure : Features a benzothiazole ring instead of the hydrazone group (C13H10N2S, MW 226.30) .

- Key Differences : The sulfur atom in benzothiazole confers higher electron-withdrawing effects and lipophilicity, enhancing membrane permeability.

- Applications: Benzothiazoles are known for antitumor and antifungal properties, though activity data for this specific compound are unspecified in the evidence.

2-(Benzotriazol-2-yl)aniline

- Structure : Incorporates a benzotriazole ring (C12H10N4, MW 210.24) .

- Key Differences : The triazole ring increases aromatic stability and resistance to metabolic degradation.

- Safety : This compound requires careful handling, as its safety data sheet emphasizes consultation with a physician upon exposure .

4-(Benzo[d]thiazol-2-ylmethyl)aniline

Selenazole and Pyridazine Derivatives

- Example 1 : 2-(2-Benzylidenehydrazinyl)-4-(p-tolyl)-1,3-selenazole (1-Me) (C17H15N3OSe, MW 356.28) .

- Activity : Inhibits metalloproteinases with IC50 values in the micromolar range, attributed to selenium's polarizable nature enhancing enzyme interaction.

- Example 2 : 2-[6-(2-Benzylidenehydrazinyl)pyridazin-3-yl]-2-(4-methoxyphenyl)acetonitrile (C19H16N6O, MW 352.38) .

- Activity : Exhibits fungicidal and antibacterial effects, likely due to the electron-deficient pyridazine ring and nitrile group.

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects : Selenium in selenazole derivatives (e.g., 1-Me) enhances metalloproteinase inhibition compared to sulfur or nitrogen analogs, likely due to its larger atomic radius and redox activity .

- Substituent Position : Para-substituted derivatives (e.g., 4-(Benzo[d]thiazol-2-ylmethyl)aniline) show higher thermal stability than ortho-substituted analogs, as seen in their boiling points .

- Biological Activity : Hydrazone-containing compounds (e.g., pyridazine derivative in ) demonstrate broader antimicrobial activity than rigid heterocycles like benzimidazoles, possibly due to flexible binding modes .

生物活性

2-(2-Benzylidenehydrazinyl)aniline, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 53314-15-1

- Molecular Formula : C13H12N4

- Molecular Weight : 224.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Inhibition of Kinases : Similar to other hydrazine derivatives, it may inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Anticancer Studies

In a study focusing on the synthesis of hydrazine derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated that this compound exhibited moderate to high activity, suggesting its potential as an anticancer agent when compared to 5-fluorouracil, a commonly used chemotherapeutic drug . -

Antimicrobial Activity

A series of derivatives including this compound were evaluated for their antimicrobial properties. The compound demonstrated significant antibacterial activity against E. coli and S. aureus with minimal inhibitory concentration (MIC) values that were competitive with established antibiotics like ciprofloxacin . Additionally, antifungal assays revealed effective inhibition against C. albicans, supporting its use in treating fungal infections . -

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in biofilm formation and microbial resistance. These studies suggest that the compound may inhibit the agglutinin-like protein (Als), which is crucial for biofilm development in fungi .

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 2-(2-Benzylidenehydrazinyl)aniline, and what experimental conditions are critical for high yield?

- Methodology : A one-pot multicomponent reaction is widely used. For example, refluxing 2-hydrazinyl aniline derivatives with benzaldehyde analogs in dioxane or methanol, catalyzed by triethylamine (TEA), yields the target compound. Key parameters include:

- Temperature : Prolonged reflux (2–4 hours) ensures completion .

- Catalyst : TEA (1–2 eq.) improves reaction efficiency by deprotonating intermediates .

- Purification : Recrystallization from ethanol or methanol is critical for isolating pure crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 6.8–7.5 ppm) and confirms hydrazone bond formation .

- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1294 for C₁₃H₁₃N₃) .

Q. What safety precautions are recommended when handling this compound?

- Handling : Use PPE (gloves, face shield) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Keep in airtight containers away from oxidizing agents.

- First Aid : For exposure, rinse with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reaction mechanism of this compound synthesis?

- Approach : Density Functional Theory (DFT) calculates transition states and intermediates. For example, hybrid functionals (e.g., B3LYP) model charge distribution in hydrazone formation .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm mechanistic steps .

Q. What strategies address contradictions in reported reaction yields for derivatives of this compound?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

- Catalyst Loading : Excess TEA (up to 3 eq.) can mitigate side reactions like hydrolysis .

Q. How does this compound function in material science applications, such as polymer modification?

- Functionalization : The bromomethyl group in analogs (e.g., 2-(Bromomethyl)aniline) enables covalent bonding to polymers, enhancing conductivity or thermal stability .

- Synthesis : Incorporate into polyaniline matrices via oxidative polymerization (using ammonium persulfate) to create conductive composites .

Q. What role do substituents on the benzylidene group play in modulating biological activity?

- Biological Screening : Derivatives show cytotoxicity against HCT-116 and HepG2 cancer cells (IC₅₀ = 8–20 μM) via apoptosis induction. Substituents like electron-withdrawing groups (e.g., –NO₂) enhance activity .

- Assays : MTT assays and flow cytometry validate mechanisms (e.g., BCl-2 protein inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。